molecular formula C25H36N4 B14500670 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- CAS No. 64097-65-0

5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)-

Cat. No.: B14500670
CAS No.: 64097-65-0
M. Wt: 392.6 g/mol
InChI Key: MZLFXFVKDCQVDT-UHFFFAOYSA-N
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Description

5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- is a complex organic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is a derivative of dibenzazepine, a tricyclic structure that forms the backbone of many pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- involves multiple steps. One common synthetic route includes:

    Preparation of Ethynylaniline: This step involves the Sonogashira coupling reaction.

    Pseudo-intramolecular Hydrohalogenation: This step is crucial for the formation of the intermediate.

    Construction of Dibenzazepine Ring: This is achieved through Buchwald–Hartwig coupling.

    Arylation at the 10-position: This final step is performed using Suzuki–Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the processes likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is known to act on neurotransmitter pathways, particularly those involving serotonin and norepinephrine. The compound binds to receptors and inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-((4-methyl-1-piperazinyl)methyl)- apart is its unique piperazine moiety, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

64097-65-0

Molecular Formula

C25H36N4

Molecular Weight

392.6 g/mol

IUPAC Name

N,N-dimethyl-3-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydrobenzo[b][1]benzazepin-11-yl]propan-1-amine

InChI

InChI=1S/C25H36N4/c1-26(2)13-6-14-29-24-8-5-4-7-22(24)10-11-23-19-21(9-12-25(23)29)20-28-17-15-27(3)16-18-28/h4-5,7-9,12,19H,6,10-11,13-18,20H2,1-3H3

InChI Key

MZLFXFVKDCQVDT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=CC=CC=C4CC3)CCCN(C)C

Origin of Product

United States

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